molecular formula C14H14ClFN2O3 B12824008 Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- CAS No. 102613-24-1

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro-

Cat. No.: B12824008
CAS No.: 102613-24-1
M. Wt: 312.72 g/mol
InChI Key: IPZPUJKIVNIMRD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- involves several steps. The starting materials typically include uracil and 3-chloro-4-propoxybenzyl bromide. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the uracil reacts with the 3-chloro-4-propoxybenzyl bromide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the existing substituents on the benzene ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- can be compared with other similar compounds, such as:

    3-Chloro-4-propoxyphenylacetic acid: This compound shares a similar benzene ring structure but differs in its functional groups and overall chemical properties.

    5-Fluorouracil: A well-known chemotherapeutic agent, 5-fluorouracil has a similar uracil base but lacks the 3-(3-chloro-4-propoxybenzyl) substituent.

The uniqueness of Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

102613-24-1

Molecular Formula

C14H14ClFN2O3

Molecular Weight

312.72 g/mol

IUPAC Name

3-[(3-chloro-4-propoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H14ClFN2O3/c1-2-5-21-12-4-3-9(6-10(12)15)8-18-13(19)11(16)7-17-14(18)20/h3-4,6-7H,2,5,8H2,1H3,(H,17,20)

InChI Key

IPZPUJKIVNIMRD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl

Origin of Product

United States

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